molecular formula C19H16N2O2S B2822707 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 895639-62-0

2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2822707
CAS No.: 895639-62-0
M. Wt: 336.41
InChI Key: SOJOWFNCFVDHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 2-aminothiophenol to form the intermediate Schiff base, which is then cyclized with malononitrile under basic conditions to yield the desired chromeno-pyrimidine derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione include other chromeno-pyrimidine derivatives and thieno[2,3-d]pyrimidine analogs. These compounds share structural similarities but differ in their substituents and specific biological activities. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-2-22-14-9-7-12(8-10-14)17-20-18-15(19(24)21-17)11-13-5-3-4-6-16(13)23-18/h3-10H,2,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJOWFNCFVDHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.